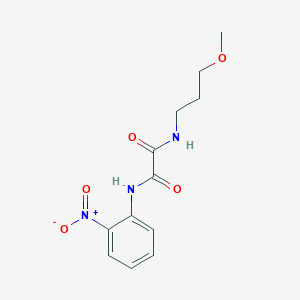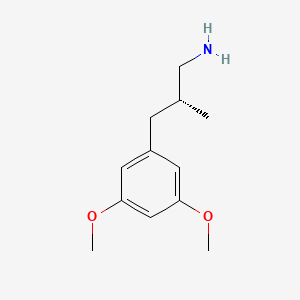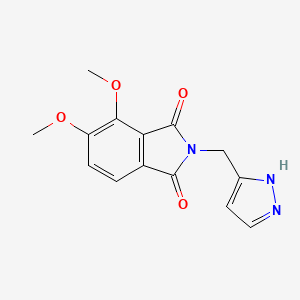
N1-(3-metoxipropil)-N2-(2-nitrofenil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide exerts its inhibitory effect on Rac1 by binding to the switch II region of the protein, which is essential for its activation. This binding prevents the binding of guanine nucleotide exchange factors (GEFs) to Rac1, thereby inhibiting its activation and downstream signaling.
Biochemical and Physiological Effects:
The inhibition of Rac1 by N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide has been found to reduce cell proliferation, migration, and invasion, as well as induce apoptosis. In addition, N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide has been shown to reduce the expression of various genes involved in cancer cell survival and metastasis.
In neuronal cells, N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide has been found to reduce the accumulation of amyloid beta and alpha-synuclein, as well as improve cognitive function and motor function in animal models of Alzheimer's disease and Parkinson's disease, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide in lab experiments is its high selectivity for Rac1, which minimizes off-target effects. In addition, N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide has been shown to be stable and soluble in various solvents, which makes it easy to use in different experimental settings.
However, one limitation of using N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide in lab experiments is its relatively low potency, which requires higher concentrations to achieve significant effects. In addition, N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide has been found to have poor bioavailability, which limits its use in in vivo experiments.
Direcciones Futuras
There are several future directions for research on N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide. One area of interest is the development of more potent and selective inhibitors of Rac1, which could have greater therapeutic potential in cancer and neurological disorders. Another area of interest is the investigation of the role of Rac1 in other cellular processes, such as autophagy and mitophagy, which could provide new insights into the pathogenesis of various diseases.
Conclusion:
In conclusion, N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide has been found to have a high affinity for the protein Rac1, which plays a crucial role in various cellular processes. N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide has been shown to have potential therapeutic applications in cancer and neurological disorders, and its use in lab experiments has several advantages and limitations. Future research on N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide could lead to the development of more potent and selective inhibitors of Rac1, as well as new insights into the pathogenesis of various diseases.
Métodos De Síntesis
The synthesis of N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide involves the reaction of 2-nitrobenzoic acid with 3-methoxypropylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with oxalyl chloride and N,N-dimethylformamide (DMF) to obtain N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide. The purity of N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide can be further enhanced by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Farmacología Cardiovascular
Antecedentes: El compuesto (R,S)-9, que comparte similitudes estructurales con carvedilol, se ha investigado por sus efectos cardiovasculares. El carvedilol es un compuesto eficaz utilizado en el tratamiento de la hipertensión, la insuficiencia cardíaca y la angina de pecho estable. También reduce los eventos cardíacos secundarios después del infarto de miocardio (IM) y minimiza el tamaño del infarto tras la lesión isquémica y de reperfusión miocárdica .
Aplicaciones de Investigación:Actividad Antituberculosa
Antecedentes: Los derivados del indol han atraído la atención debido a sus diversas actividades biológicas. Los investigadores han explorado su potencial como agentes antituberculosos.
Aplicaciones de Investigación:- Actividad Antituberculosa: Investigar la eficacia del compuesto contra Mycobacterium tuberculosis (H37Ra MTB) y Mycobacterium bovis (BCG) in vitro. Evaluar su potencial como un nuevo agente antituberculoso .
Precursor en la Síntesis de Productos Naturales
Antecedentes: El 3-hidroxi-2-aril acrilato sirve como precursor crucial en la síntesis de productos naturales.
Aplicaciones de Investigación:- Síntesis de Productos Naturales: Explorar su utilidad como bloque de construcción para sintetizar productos naturales complejos. Investigar su reactividad y versatilidad en diversas transformaciones químicas .
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-20-8-4-7-13-11(16)12(17)14-9-5-2-3-6-10(9)15(18)19/h2-3,5-6H,4,7-8H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREDHMABSXLGBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2400397.png)
![2,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2400398.png)
![Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2400399.png)


![4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2400403.png)



![6-amino-4-(3,4-dihydroxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2400411.png)

